molecular formula C12H6F10O2 B13341080 2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane

2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane

Katalognummer: B13341080
Molekulargewicht: 372.16 g/mol
InChI-Schlüssel: HOVCPYLZQKDPIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to oxidation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane typically involves the reaction of hexafluoroacetone with a tetrafluorophenyl derivative under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the oxirane ring. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can yield fluorinated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, which can be further utilized in various chemical processes.

Wissenschaftliche Forschungsanwendungen

2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein folding.

    Industry: The compound is used in the production of high-performance materials, such as fluorinated polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of enzymes and influence biochemical pathways, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar thermal stability and chemical resistance.

    2,2,2-Trifluoroethanol: Another fluorinated alcohol used in protein studies and organic synthesis.

    Hexafluoropropene oxide: A fluorinated epoxide with applications in polymer chemistry.

Uniqueness

2-(((1,1,1,3,3,3-Hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl)oxy)methyl)oxirane stands out due to its unique combination of fluorinated phenyl and oxirane groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.

Eigenschaften

Molekularformel

C12H6F10O2

Molekulargewicht

372.16 g/mol

IUPAC-Name

2-[[1,1,1,3,3,3-hexafluoro-2-(2,3,5,6-tetrafluorophenyl)propan-2-yl]oxymethyl]oxirane

InChI

InChI=1S/C12H6F10O2/c13-5-1-6(14)9(16)7(8(5)15)10(11(17,18)19,12(20,21)22)24-3-4-2-23-4/h1,4H,2-3H2

InChI-Schlüssel

HOVCPYLZQKDPIX-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COC(C2=C(C(=CC(=C2F)F)F)F)(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.